5-Bromo-2,4-difluorobenzoic acid
Overview
Description
5-Bromo-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively . This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,4-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in concentrated sulfuric acid. The reaction mixture is then quenched to obtain a crude product, which undergoes esterification with alcohol, rectification, and subsequent alkaline hydrolysis and acidification to yield high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Brominating reagents such as N-bromosuccinimide (NBS) in the presence of sulfuric acid.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds .
Scientific Research Applications
5-Bromo-2,4-difluorobenzoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzoic acid involves its ability to participate in various chemical reactions, primarily through its bromine and fluorine substituents. These substituents influence the compound’s reactivity and interaction with other molecules. In coupling reactions, for example, the bromine atom can undergo oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: Another fluorinated benzoic acid derivative with similar applications in organic synthesis.
3-Bromo-4,6-difluorobenzoic acid: A compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-Bromo-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMDXUAEFVYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457301 | |
Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-83-2 | |
Record name | 5-Bromo-2,4-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 5-bromo-2,4-difluorobenzoic acid in the context of the research paper?
A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. This compound is one such derivative, synthesized through a series of reactions starting from 1,3-difluorobenzene. This particular compound highlights the ability to achieve selective substitution at specific positions on the benzene ring, showcasing the regioflexibility offered by the described synthetic methods [].
Q2: Can you describe the synthetic route to obtain this compound from 1,3-difluorobenzene as detailed in the paper?
A2: The synthesis of this compound does not proceed directly from 1,3-difluorobenzene. Instead, it involves an intermediate compound, (2,6-difluorophenyl)triethylsilane. This intermediate is subjected to consecutive deprotonations at positions adjacent to the fluorine atoms. Subsequent electrophilic substitution with bromine introduces a bromine atom at the desired position, leading to the formation of 5-bromo-2,4-difluorophenyltriethylsilane. Further transformations are then required to convert this intermediate into the final this compound [].
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